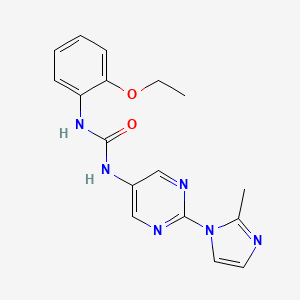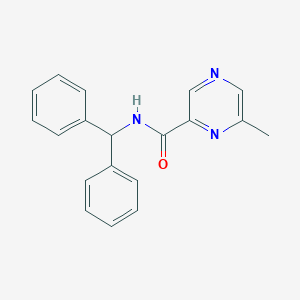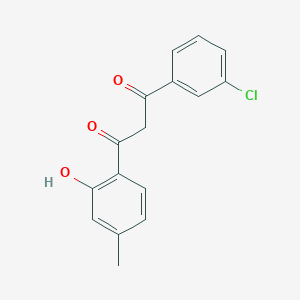
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, commonly referred to as CMP, is an organic compound with a wide range of applications in synthetic chemistry, materials science, and pharmaceuticals. CMP has been used in the synthesis of a variety of heterocyclic compounds, polymers, and other materials. In addition, CMP has been used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of certain drugs.
Applications De Recherche Scientifique
Synthesis and Fluorescent Properties
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been used in the synthesis of new Europium(III) complexes. These complexes exhibit characteristic emissions of europium ions, indicating effective energy transfer from the ligands to the europium ions. This has implications for the development of materials with specific fluorescent properties (Ma Kunpen, 2015).
Structural and Property Analysis
This compound also plays a role in the study of β-diketone interactions. The structural and property analyses of similar β-diketones provide valuable insights into their conformations and characteristics, which are essential for understanding the chemical behavior of related compounds (J. Emsley, N. Freeman, M. Hursthouse, P. Bates, 1987).
Development of Anticancer Agents
In the field of anticancer research, 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione derivatives have been studied through in silico molecular docking analyses. This research aims at discovering new anticancer agents, with specific compounds showing high affinity for the active sites of enzyme cytochrome P450 reductase (Javed Sheikh, H. Juneja, V. Ingle, 2010).
Antibacterial Properties
Research into the antibacterial properties of derivatives of this compound has shown some of them to be highly active against bacteria like S. aureus and E. coli. This highlights the potential use of these compounds in developing new antibacterial agents (H. C. Mutreja, G. Saharia, H. Sharma, 1980).
Supramolecular Structures
The study of supramolecular structures of derivatives of 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione contributes to our understanding of hydrogen bonding and molecular interactions. This research can have implications in the development of materials and understanding of chemical processes at the molecular level (J. N. Low, J. Cobo, M. Nogueras, Adolfo Sánchez, B. Insuasty, H. Torres, 2002).
Tautomerism and Acid-Base Properties
The compound's derivatives have been studied for their tautomeric and acid-base properties, providing insights into their structural and chemical behaviors. This research is crucial for understanding the reactivity and stability of these compounds in various chemical environments (K. Mahmudov, R. A. Rahimov, M. B. Babanly, Parvin Q. Hasanov, F. Pashaev, A. Gasanov, M. N. Kopylovich, A. Pombeiro, 2011).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSQILRYYDFYLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

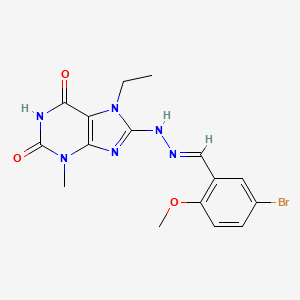
![3-methoxy-N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2409511.png)
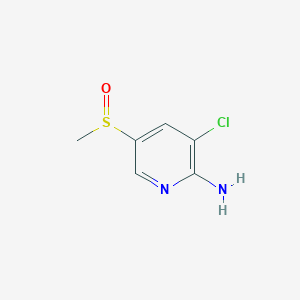
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)
![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2409523.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)
![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)
